Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate
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Overview
Description
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃S. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-oxo-1-thiaspiro[4The use of toluene as a solvent and diethyl sodiomalonate as a reagent are key components of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-1-oxaspiro[4.5]decane-3-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is unique due to the presence of a sulfur atom in its spiro structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs .
Properties
Molecular Formula |
C12H18O3S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3S/c1-2-15-10(13)9-8-12(16-11(9)14)6-4-3-5-7-12/h9H,2-8H2,1H3 |
InChI Key |
PWULAEPMAGZWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)SC1=O |
Origin of Product |
United States |
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